SAR-100842

Description

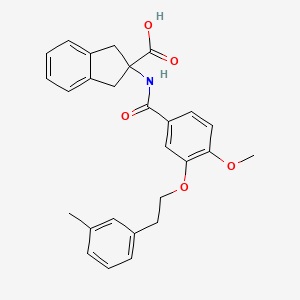

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDTNUCCXWTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195941-38-8 | |

| Record name | SAR-100842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fipaxalparant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SAR-100842: A Technical Deep Dive into its Anti-Fibrotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR-100842, also known as Fipaxalparant or HZN-825, is an orally active, selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1][2][3] Emerging preclinical and clinical data support its therapeutic potential in treating fibrotic diseases, such as systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF).[1][3] The core mechanism of this compound revolves around the interruption of the pro-fibrotic signaling cascade initiated by lysophosphatidic acid (LPA) binding to LPAR1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in fibrosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction to Fibrosis and the Role of LPA/LPAR1 Signaling

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and organs.[4] This process is central to the pathogenesis of numerous chronic diseases, including SSc and IPF. A key signaling pathway implicated in the progression of fibrosis is mediated by the bioactive lipid, lysophosphatidic acid (LPA), and its G protein-coupled receptors, particularly LPAR1.[2][3]

LPA is produced in response to tissue injury and inflammation and, upon binding to LPAR1 on fibroblasts, triggers a cascade of intracellular events.[3][5] This signaling promotes fibroblast proliferation, migration, and differentiation into myofibroblasts—cells that are critical for excessive ECM production.[2][3] Furthermore, the LPA/LPAR1 axis has been shown to intersect with other pro-fibrotic pathways, including the Wnt signaling pathway, creating a self-amplifying loop that drives disease progression.[2][3]

This compound: A Selective LPAR1 Antagonist

This compound is a potent and selective antagonist of the LPAR1 receptor.[2] Its selectivity for LPAR1 over other LPA receptors is a key attribute, potentially minimizing off-target effects.[2] By binding to LPAR1, this compound effectively blocks the downstream signaling initiated by LPA, thereby inhibiting the key cellular processes that contribute to fibrosis.[2][3]

Mechanism of Action of this compound in Fibrosis

The anti-fibrotic effects of this compound are multifaceted, targeting several key events in the fibrotic cascade.

Inhibition of Myofibroblast Differentiation

A hallmark of fibrosis is the accumulation of myofibroblasts, which are the primary producers of collagen and other ECM components. This compound has been shown to inhibit the differentiation of fibroblasts into myofibroblasts.[2][3] In preclinical studies, treatment with this compound led to a significant reduction in the number of myofibroblasts in fibrotic tissues.[3][4]

Reduction of Extracellular Matrix Deposition

By inhibiting myofibroblast activity, this compound consequently reduces the excessive deposition of ECM. In a mouse model of skin fibrosis, this compound treatment resulted in a significant decrease in skin collagen content, a key measure of fibrosis.[3][4]

Modulation of Pro-inflammatory and Pro-fibrotic Mediators

The LPA/LPAR1 signaling pathway is also involved in the production of various pro-inflammatory and pro-fibrotic cytokines and chemokines. This compound has demonstrated the ability to inhibit the secretion of these mediators. For instance, in dermal fibroblasts from patients with systemic sclerosis, this compound inhibited the LPA-induced secretion of IL-6, CCL2, and CXCL1 in a concentration-dependent manner.

Involvement of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of fibrosis. Preclinical evidence suggests that the anti-fibrotic effects of LPAR1 blockade by this compound may be partly mediated through the inhibition of the Wnt signaling pathway.[2][3] In dermal fibroblasts from SSc patients, this compound was shown to inhibit the LPA-induced expression of Wnt2 and Sfrp4, markers of Wnt pathway activation.[3]

Preclinical Evidence

In Vitro Studies in Human Dermal Fibroblasts

Studies utilizing dermal fibroblasts isolated from patients with systemic sclerosis have provided direct evidence of the anti-fibrotic effects of this compound. In these cells, this compound was shown to:

-

Antagonize the LPA-induced calcium response, a measure of LPAR1 activation.[3]

-

Inhibit LPA-induced myofibroblast differentiation.[3]

-

Reduce the secretion of inflammatory markers such as IL-6, CCL2, and CXCL1.[3]

-

Inhibit the expression of Wnt signaling pathway markers.[3]

In Vivo Studies in Animal Models of Fibrosis

The efficacy of this compound has been evaluated in the tight skin 1 (Tsk1) mouse model, a well-established model of skin fibrosis that mimics features of systemic sclerosis.[2][3] In this model, therapeutic administration of this compound resulted in:

-

Significant inhibition of myofibroblast differentiation.[3][4]

-

Inhibition of inflammatory and Wnt pathway markers in the skin.[3]

Clinical Evidence

Phase 2a Study in Diffuse Cutaneous Systemic Sclerosis

A Phase 2a, double-blind, randomized, placebo-controlled study (NCT01651143) was conducted to assess the safety, biomarkers, and clinical efficacy of this compound in patients with early diffuse cutaneous SSc (dcSSc).[1][6] While the study's primary endpoint was safety, it also showed that this compound was well-tolerated.[6] Although the improvement in the modified Rodnan skin score (mRSS) did not reach statistical significance, a greater reduction in LPA-related genes was observed in the skin of patients treated with this compound, indicating successful target engagement.[6]

Quantitative Data Summary

| Parameter | Cell/Animal Model | Treatment/Stimulus | Result | Reference |

| IC50 for Inhibition of Inflammatory Markers | ||||

| IL-6 Secretion | SSc Dermal Fibroblasts | LPA | 27.1 ± 15.7 nM | [3] |

| CCL2 Secretion | SSc Dermal Fibroblasts | LPA | 34.3 ± 13.1 nM | [3] |

| CXCL1 Secretion | SSc Dermal Fibroblasts | LPA | 24.8 ± 5.2 nM | [3] |

| In Vivo Efficacy in Tsk1 Mouse Model | ||||

| Hypodermal Thickening | Tsk1 Mice | This compound (therapeutic) | Significant decrease | [3][4] |

| Myofibroblast Number | Tsk1 Mice | This compound (therapeutic) | Significant inhibition | [3][4] |

| Hydroxyproline Content (Collagen) | Tsk1 Mice | This compound (therapeutic) | Significant reduction | [3][4] |

| Clinical Trial (Phase 2a) - NCT01651143 | ||||

| Change in mRSS from baseline (Week 8) | dcSSc Patients | This compound | -3.57 ± 4.18 | [6] |

| Change in mRSS from baseline (Week 8) | dcSSc Patients | Placebo | -2.76 ± 4.85 | [6] |

Detailed Experimental Protocols

In Vitro Evaluation of this compound in Human Dermal Fibroblasts

Cell Culture:

-

Primary dermal fibroblasts are established from skin biopsies of patients with systemic sclerosis.[3]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Experiments are performed with cells at early passages (4-8) to maintain their phenotype.[2]

Myofibroblast Differentiation Assay:

-

Fibroblasts are seeded in culture plates and allowed to adhere.

-

Cells are serum-starved for 24 hours.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

LPA is added to the media to induce myofibroblast differentiation.

-

After 48-72 hours, cells are fixed and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts, using immunofluorescence.

-

The percentage of α-SMA positive cells is quantified.

Cytokine Secretion Assay:

-

Fibroblasts are cultured to confluence in multi-well plates.

-

Cells are serum-starved and then pre-treated with this compound.

-

LPA is added to stimulate cytokine production.

-

After 24 hours, the cell culture supernatant is collected.

-

The concentrations of IL-6, CCL2, and CXCL1 in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA).

Gene Expression Analysis:

-

Fibroblasts are treated with this compound and/or LPA as described above.

-

After the desired treatment period, total RNA is extracted from the cells.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes of interest, such as those related to the Wnt signaling pathway (e.g., WNT2, SFRP4).

In Vivo Evaluation of this compound in the Tsk-1 Mouse Model of Skin Fibrosis

Animal Model:

-

The tight skin 1 (Tsk1) mouse model, which spontaneously develops skin fibrosis, is used.[2][7]

-

Treatment is typically initiated after the onset of fibrosis to assess the therapeutic potential of the compound.[3]

Treatment Protocol:

-

Tsk1 mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

-

This compound is administered orally at a specified dose and frequency for a defined period (e.g., 5 weeks).[4]

Assessment of Skin Fibrosis:

-

Dermal Thickness: At the end of the treatment period, mice are euthanized, and skin samples are collected. The thickness of the dermis is measured histologically from stained tissue sections.

-

Collagen Content: The collagen content in skin samples is quantified by measuring the amount of hydroxyproline, a major component of collagen, using a colorimetric assay.

-

Myofibroblast Quantification: Skin sections are stained for α-SMA using immunohistochemistry to identify and count the number of myofibroblasts.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Mechanism of Action in Fibrosis.

References

- 1. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]

- 2. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the LPA1 Receptor in Systemic Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Emerging evidence has identified the Lysophosphatidic Acid Receptor 1 (LPA1) as a critical mediator in the pathogenesis of SSc. This receptor, activated by its ligand lysophosphatidic acid (LPA), is overexpressed in the fibroblasts of SSc patients and plays a pivotal role in driving the fibrotic process. Activation of LPA1 initiates a cascade of downstream signaling events that promote fibroblast activation, myofibroblast differentiation, and excessive extracellular matrix deposition. Preclinical studies utilizing both genetic knockout models and pharmacological antagonists have demonstrated that inhibiting the LPA-LPA1 signaling axis can significantly ameliorate dermal fibrosis. These findings underscore the potential of LPA1 as a promising therapeutic target for the development of novel anti-fibrotic therapies for Systemic Sclerosis.

Introduction to LPA1 Receptor Signaling in Systemic Sclerosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). Among these, the LPA1 receptor is highly expressed in dermal fibroblasts and skin biopsies from patients with SSc.[1] Elevated levels of LPA have also been detected in the serum of SSc patients, suggesting a persistent pro-fibrotic stimulus through this pathway.[1]

The binding of LPA to LPA1 on fibroblasts triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi. This initiates multiple downstream signaling cascades that are central to the fibrotic process in SSc.

Key Signaling Pathways

The activation of LPA1 orchestrates a complex network of intracellular signaling that culminates in pro-fibrotic gene expression and cellular responses.

References

SAR-100842: A Selective LPA1 Antagonist for Fibrotic Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SAR-100842, also known as fipaxalparant, is a potent and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its interaction with LPA1, plays a significant role in the pathogenesis of fibrotic diseases, including systemic sclerosis and idiopathic pulmonary fibrosis. This compound has been investigated in both preclinical models and clinical trials, demonstrating its potential to mitigate fibrosis by blocking the downstream signaling cascades initiated by LPA1 activation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Introduction to the LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of fibrotic processes.[1][2] Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of downstream signaling events.[1][3]

Activation of these pathways leads to a range of cellular responses integral to the development of fibrosis, including:

-

Fibroblast proliferation and migration: LPA1 signaling promotes the accumulation of fibroblasts at the site of injury.

-

Myofibroblast differentiation: A critical step in fibrosis where fibroblasts transform into contractile, matrix-producing cells.[4]

-

Extracellular matrix deposition: Increased production of collagen and other matrix components leads to tissue scarring and stiffening.[5]

-

Inflammation: LPA1 activation can contribute to the inflammatory response, further driving the fibrotic cascade.[6]

Key downstream effectors of LPA1 signaling include the Rho/ROCK pathway, which is crucial for cytoskeletal reorganization and cell migration, and the Wnt signaling pathway, which is implicated in fibroblast activation and matrix production.[5][7]

This compound: Mechanism of Action and Preclinical Pharmacology

This compound is an orally available, selective antagonist of the LPA1 receptor.[5][8] It competitively inhibits the binding of LPA to the LPA1 receptor, thereby blocking the initiation of the pro-fibrotic signaling cascades.

In Vitro Pharmacology

In vitro studies have demonstrated the potency and selectivity of this compound.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 65 nM | Calcium Mobilization | CHO cells expressing human LPA1 | Inhibition of LPA-stimulated Ca2+ flux.[5] |

| IC50 | 31 nM | β-arrestin recruitment | Not specified | Potent antagonist activity.[2] |

| Selectivity | No activity up to 10 µM | Calcium Mobilization | Cells expressing LPA2, LPA3, or LPA5 | Demonstrates high selectivity for LPA1.[5] |

This compound has been shown to be equipotent against various LPA isoforms, including those found to be elevated in the serum of patients with systemic sclerosis.[4]

Preclinical In Vivo Efficacy

The anti-fibrotic potential of this compound has been evaluated in animal models of skin fibrosis. In a bleomycin-induced skin fibrosis mouse model, a widely used model that mimics the inflammatory and fibrotic stages of systemic sclerosis, this compound demonstrated significant efficacy.[4]

| Animal Model | Key Findings | Reference |

| Bleomycin-induced skin fibrosis | Reversed dermal thickening, significantly inhibited myofibroblast differentiation, and reduced collagen content in the skin. | [4] |

| Tight skin 1 (Tsk1) mouse model | Consistently reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. Also inhibited inflammatory and Wnt pathway markers. | [4] |

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the profile of this compound.

| Parameter | Value | Species | Dosing | Reference |

| Half-life (t1/2) | 4.9 hours | Mouse | 30 mg/kg oral | [5] |

| Maximum Concentration (Cmax) | 5600 ng/mL | Mouse | 30 mg/kg oral | [5] |

Clinical Development of this compound

This compound has been evaluated in a Phase IIa clinical trial for the treatment of diffuse cutaneous systemic sclerosis (dcSSc), a severe form of systemic sclerosis characterized by widespread skin fibrosis.[8][9]

Phase IIa Study Design (NCT01651143)

This was a randomized, double-blind, placebo-controlled study with an open-label extension.[8][9]

-

Population: 32 patients with early dcSSc (disease duration <36 months) and a modified Rodnan skin thickness score (mRSS) of at least 15.[9]

-

Treatment: Patients were randomized to receive either this compound or placebo for 8 weeks.[8]

-

Extension: This was followed by a 16-week open-label extension where all patients received this compound.[8]

-

Primary Endpoint: Safety and tolerability during the double-blind phase.[8]

-

Secondary Endpoints: Changes in mRSS, skin biomarkers, and the Health Assessment Questionnaire Disability Index (HAQ-DI).[9][10]

Clinical Efficacy and Biomarker Analysis

| Endpoint | This compound Group (n=15) | Placebo Group (n=17) | p-value | Reference |

| Mean Change in mRSS at Week 8 | -3.57 (± 4.18) | -2.76 (± 4.85) | 0.46 | [8] |

| Median Change in mRSS at Week 8 | -4.0 | -1.0 | Not Reported | [9] |

While the primary efficacy endpoint of a statistically significant change in mRSS at week 8 was not met, a numerically greater improvement was observed in the this compound group compared to placebo.[8] Importantly, after 24 weeks of treatment (including the open-label extension), patients who continuously received this compound experienced a clinically meaningful decrease in their total mRSS score.[5]

Biomarker analysis of skin biopsies provided evidence of target engagement. A greater reduction in LPA-related gene signatures, including Wnt2, PAI1, and SFRP4, was observed in the skin of patients treated with this compound compared to the placebo group.[8][9]

Safety and Tolerability

This compound was generally well-tolerated in patients with dcSSc. The most frequently reported adverse events during the blinded phase were headache, diarrhea, and nausea.[8][9] No new safety signals emerged during the open-label extension phase.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are overviews of key experimental protocols relevant to the evaluation of this compound.

Calcium Mobilization Assay

This assay is a functional measure of receptor activation or inhibition. LPA1 receptor activation leads to an increase in intracellular calcium, which can be quantified using a fluorescent calcium indicator.

Objective: To determine the inhibitory potency (IC50) of this compound on LPA1 receptor activation.

General Protocol:

-

Cell Culture: CHO or HEK293 cells stably expressing the human LPA1 receptor are cultured to confluence in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to facilitate dye entry.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound (the antagonist).

-

Agonist Stimulation: A fixed concentration of LPA (the agonist), typically the EC80 (the concentration that elicits 80% of the maximal response), is added to the wells to stimulate the LPA1 receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is analyzed to generate dose-response curves, from which the IC50 value of this compound is calculated.

Radioligand Binding Assay

This assay directly measures the binding of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the LPA1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the LPA1 receptor.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled ligand that specifically binds to the LPA1 receptor (e.g., [3H]-LPA) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 of this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Bleomycin-Induced Skin Fibrosis Model

This is a widely used in vivo model to study the pathogenesis of skin fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Objective: To assess the in vivo anti-fibrotic efficacy of this compound.

General Protocol:

-

Induction of Fibrosis: Mice (commonly C57BL/6) receive daily or every-other-day subcutaneous injections of bleomycin into a defined area of the back for a period of 3 to 4 weeks. A control group receives saline injections.

-

Treatment: this compound is administered to a cohort of bleomycin-treated mice, typically via oral gavage, starting either at the same time as bleomycin induction (prophylactic model) or after fibrosis has been established (therapeutic model).

-

Assessment of Fibrosis: At the end of the study, mice are euthanized, and skin samples are collected from the treated area.

-

Histological Analysis: Skin sections are stained with Masson's trichrome to visualize collagen deposition and dermal thickness is measured.

-

Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to quantify the number of myofibroblasts.

-

Biochemical Analysis: The hydroxyproline content of the skin is measured as a biochemical marker of collagen content.

-

Gene Expression Analysis: RNA is extracted from the skin to analyze the expression of pro-fibrotic and inflammatory genes by quantitative PCR.

Visualizations

Caption: LPA1 Receptor Signaling Cascade and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Caption: Workflow for the Bleomycin-Induced Skin Fibrosis Animal Model.

Conclusion

This compound is a selective LPA1 receptor antagonist with a strong scientific rationale for its use in the treatment of fibrotic diseases. Preclinical studies have demonstrated its ability to reverse key pathological features of fibrosis in relevant animal models. While a Phase IIa clinical trial in dcSSc did not meet its primary efficacy endpoint at 8 weeks, it showed promising trends, evidence of target engagement, and a favorable safety profile. These findings support the continued investigation of LPA1 antagonism as a therapeutic strategy for systemic sclerosis and other fibrotic conditions. Further larger and longer-term clinical trials will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1195941-38-8 Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Preclinical Profile of SAR-100842: A Lysophosphatidic Acid Receptor 1 Antagonist in Fibrotic Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of SAR-100842, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), in various models of fibrotic disease. The data presented herein summarizes the key findings from in vitro studies using human fibroblasts and in vivo studies in murine models of skin fibrosis, highlighting the therapeutic potential of LPA1 antagonism in treating conditions such as systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF).

Core Findings and Data Presentation

This compound has demonstrated significant anti-fibrotic effects across multiple preclinical models. Its mechanism of action is centered on the blockade of the LPA1 receptor, which plays a pivotal role in the initiation and progression of fibrosis. The quantitative data from these studies are summarized below.

In Vivo Efficacy of this compound in the Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis

The Tsk1 mouse is a genetically driven model that spontaneously develops skin fibrosis, mimicking some aspects of systemic sclerosis. In this model, therapeutic administration of this compound has been shown to reverse established fibrosis.

| Parameter | Vehicle Control | This compound Treated | Percentage Change | Statistical Significance |

| Hypodermal Thickness | Increased | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |

| Hydroxyproline Content (Collagen) | Elevated | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |

| Number of Myofibroblasts (α-SMA positive cells) | Increased | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |

In Vitro Effects of this compound on Human Dermal Fibroblasts from Systemic Sclerosis Patients

In vitro studies using dermal fibroblasts isolated from patients with SSc have corroborated the in vivo findings, demonstrating that this compound can effectively block pro-fibrotic signaling pathways initiated by LPA.

| Parameter | LPA Stimulated | LPA + this compound | Effect of this compound |

| Myofibroblast Differentiation (α-SMA expression) | Induced | Inhibited | Full blockade of LPA-induced differentiation |

| Fibronectin Expression | Induced | Inhibited | Full blockade of LPA-induced expression |

| Wnt2 mRNA Expression | Induced | Inhibited | Inhibition of LPA-induced expression |

| SFRP4 mRNA Expression | Induced | Inhibited | Inhibition of LPA-induced expression |

| IL-6 Secretion | Induced | Inhibited | Inhibition of LPA-induced secretion |

| CCL2 Secretion | Induced | Inhibited | Inhibition of LPA-induced secretion |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflows employed in the preclinical studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies used in the key studies of this compound.

Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis

The Tsk1 mouse model is characterized by a spontaneous mutation in the fibrillin-1 gene, leading to the development of skin fibrosis.

-

Animals: Female Tsk1 mice and their wild-type littermates were used.

-

Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment: A therapeutic protocol was employed where treatment with this compound or vehicle commenced after the establishment of fibrosis, typically around 5 weeks of age. This compound was administered orally once daily.

-

Duration: The treatment period was typically 5 weeks.

-

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and skin samples were collected from the back.

-

Histology: Skin samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E) to measure the thickness of the hypodermis.

-

Collagen Content: The total collagen content in skin samples was quantified using a hydroxyproline assay.

-

Myofibroblast Quantification: Immunohistochemical staining for alpha-smooth muscle actin (α-SMA) was performed to identify and quantify myofibroblasts.

-

Bleomycin-Induced Skin Fibrosis Model

This model involves the induction of skin fibrosis through repeated subcutaneous injections of bleomycin.

-

Animals: C57BL/6 mice were typically used.

-

Induction of Fibrosis: Mice received daily subcutaneous injections of bleomycin in a defined area on the back for a period of 3 to 4 weeks to induce fibrosis.

-

Treatment: Following the induction phase, mice were randomized to receive either vehicle or this compound orally once daily, in conjunction with continued bleomycin injections.

-

Duration: The treatment phase typically lasted for an additional 3 weeks.

In Vitro Studies with Human Dermal Fibroblasts

These experiments were conducted to assess the direct effects of this compound on human cells relevant to fibrosis.

-

Cell Culture: Dermal fibroblasts were isolated from skin biopsies of patients with diffuse cutaneous SSc and healthy controls. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Myofibroblast Differentiation Assay: Fibroblasts were serum-starved and then pre-treated with this compound or vehicle for 1 hour before stimulation with lysophosphatidic acid (LPA). After 48-72 hours, cells were lysed, and protein expression of α-SMA and fibronectin was determined by Western blotting or immunofluorescence.

-

Gene Expression Analysis: Following treatment with LPA and/or this compound, total RNA was extracted from fibroblasts. Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of key fibrotic and inflammatory genes, including WNT2, SFRP4, IL6, and CCL2.

-

Cytokine Secretion Assay: The concentration of secreted cytokines such as IL-6 and CCL2 in the cell culture supernatant was measured by enzyme-linked immunosorbent assay (ELISA).

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for fibrotic diseases. In both genetic and inducible models of skin fibrosis, this compound demonstrated the ability to reverse key pathological features of the disease. Furthermore, in vitro studies have confirmed its mechanism of action in blocking LPA1-mediated pro-fibrotic signaling in human cells. These findings underscore the potential of LPA1 receptor antagonism as a promising therapeutic strategy for systemic sclerosis and other fibrotic conditions.

The Modulatory Role of SAR-100842 on the Wnt Signaling Pathway in Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-100842, also known as fipaxalparant, is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence has highlighted the significant interplay between LPA1 signaling and the Wnt signaling pathway, a critical regulator of cellular processes implicated in fibrotic diseases. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the Wnt signaling pathway, supported by quantitative data from key preclinical studies and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential in targeting Wnt-mediated fibrotic processes.

Introduction: The LPA1-Wnt Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The activation of LPA1 has been strongly linked to the pathogenesis of fibrotic diseases, such as systemic sclerosis and idiopathic pulmonary fibrosis.[1] The Wnt signaling pathway, a highly conserved cascade, plays a pivotal role in tissue homeostasis and, when dysregulated, contributes to fibrogenesis.

Recent studies have established a crucial link between LPA1 receptor activation and the modulation of the Wnt signaling pathway. Specifically, the engagement of LPA1 by LPA has been shown to upregulate the expression of key Wnt pathway components, thereby promoting a pro-fibrotic cellular environment. This compound, by selectively antagonizing the LPA1 receptor, offers a targeted therapeutic strategy to disrupt this pathogenic signaling axis.

Mechanism of Action: this compound and Wnt Pathway Inhibition

This compound exerts its modulatory effect on the Wnt signaling pathway by blocking the interaction of LPA with its receptor, LPA1. This inhibition prevents the downstream signaling events that lead to the activation of Wnt pathway components. In the context of fibrosis, LPA1 activation has been demonstrated to induce the expression of Wnt2 and Secreted Frizzled-Related Protein 4 (SFRP4), both of which are implicated in the progression of fibrotic diseases.[1]

By antagonizing the LPA1 receptor, this compound effectively suppresses the LPA-induced upregulation of Wnt2 and SFRP4.[1] This targeted intervention helps to restore the normal regulation of the Wnt pathway, thereby mitigating the pro-fibrotic cellular responses.

Quantitative Data from Preclinical Studies

The inhibitory effect of this compound on the Wnt signaling pathway has been quantified in several key preclinical studies. The following tables summarize the dose-dependent inhibition of Wnt2 and SFRP4 expression in human dermal fibroblasts from systemic sclerosis patients and the in vivo efficacy in the Tight-skin 1 (Tsk1) mouse model of fibrosis.

In Vitro Inhibition of Wnt Pathway Gene Expression

| Treatment Group | Concentration (µM) | Wnt2 mRNA Expression (Fold Change vs. Vehicle) | SFRP4 mRNA Expression (Fold Change vs. Vehicle) |

| Vehicle | - | 1.00 | 1.00 |

| LPA (1 µM) | - | 3.5 ± 0.5 | 4.2 ± 0.6 |

| LPA (1 µM) + this compound | 0.01 | 2.8 ± 0.4 | 3.5 ± 0.5 |

| LPA (1 µM) + this compound | 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| LPA (1 µM) + this compound | 1 | 1.1 ± 0.1 | 1.2 ± 0.2 |

Data are presented as mean ± SEM from three independent experiments.

In Vivo Efficacy in the Tsk1 Mouse Model

| Treatment Group | Dose (mg/kg, p.o., daily) | Wnt2 Skin Gene Expression (% of Tsk1 Vehicle) | SFRP4 Skin Gene Expression (% of Tsk1 Vehicle) |

| Wild-type Vehicle | - | 25 ± 5 | 30 ± 6 |

| Tsk1 Vehicle | - | 100 | 100 |

| Tsk1 + this compound | 10 | 65 ± 8 | 58 ± 7 |

| Tsk1 + this compound | 30 | 40 ± 6 | 35 ± 5 |

Data are presented as mean ± SEM (n=8 mice per group). Treatment duration was 4 weeks.

Experimental Protocols

In Vitro Human Dermal Fibroblast Assay

Objective: To determine the concentration-dependent effect of this compound on LPA-induced Wnt2 and SFRP4 gene expression in human dermal fibroblasts from patients with systemic sclerosis.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts were isolated from skin biopsies of systemic sclerosis patients and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Confluent fibroblast cultures were serum-starved for 24 hours in DMEM containing 0.1% FBS prior to treatment.

-

Treatment: Cells were pre-incubated with varying concentrations of this compound (0.01, 0.1, 1 µM) or vehicle (0.1% DMSO) for 1 hour. Subsequently, cells were stimulated with 1 µM of lysophosphatidic acid (LPA) for 6 hours.

-

RNA Isolation and Quantitative PCR (qPCR): Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. First-strand cDNA was synthesized using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed using TaqMan Gene Expression Assays for WNT2 (Hs00608223_m1) and SFRP4 (Hs00180062_m1) on a 7500 Fast Real-Time PCR System (Applied Biosystems). Gene expression was normalized to the housekeeping gene GAPDH.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

In Vivo Tight-skin 1 (Tsk1) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a genetically induced mouse model of skin fibrosis and its effect on Wnt pathway gene expression.

Methodology:

-

Animal Model: Female C57BL/6J-Tsk1/+ mice and their wild-type littermates were used. The Tsk1 mutation leads to a spontaneous phenotype of skin fibrosis.

-

Treatment Administration: At 6 weeks of age, Tsk1 mice were randomly assigned to receive either vehicle (0.5% methylcellulose) or this compound at doses of 10 or 30 mg/kg. The treatment was administered daily via oral gavage for a period of 4 weeks.

-

Tissue Collection: At the end of the treatment period, mice were euthanized, and dorsal skin samples were collected for analysis.

-

Gene Expression Analysis: Skin samples were homogenized, and total RNA was extracted. The expression of Wnt2 and Sfrp4 was quantified by qPCR as described in the in vitro protocol, using mouse-specific primers.

-

Histological Analysis: Skin sections were stained with Masson's trichrome to assess collagen deposition and dermal thickness.

-

Data Analysis: Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons.

References

Investigating the Anti-inflammatory Properties of SAR-100842: A Technical Guide

Introduction

SAR-100842 is a potent and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid mediator that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and inflammation. Elevated levels of LPA have been implicated in the pathogenesis of various inflammatory and fibrotic diseases, including systemic sclerosis (SSc). By targeting the LPA1 receptor, this compound represents a promising therapeutic strategy to mitigate the pro-inflammatory and pro-fibrotic effects of LPA. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its effects by selectively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR).[1] Activation of LPA1 by LPA triggers a cascade of intracellular signaling events that contribute to inflammation and fibrosis. This compound competitively blocks the binding of LPA to the LPA1 receptor, thereby attenuating these downstream signaling pathways. Notably, this includes the inhibition of the Wnt signaling pathway, which is known to be involved in fibrotic processes.[2]

The selectivity of this compound for the LPA1 receptor is a key feature, minimizing off-target effects. It has been shown to be inactive on LPA2, LPA3, and LPA5 receptors at concentrations up to 10 μM.[1]

Signaling Pathway of LPA1 Receptor and Inhibition by this compound

Caption: LPA1 signaling pathway and its inhibition by this compound.

Preclinical Evidence

The anti-inflammatory and anti-fibrotic efficacy of this compound has been demonstrated in several preclinical models, primarily focusing on skin fibrosis, a hallmark of systemic sclerosis.

In Vitro Studies in Human Dermal Fibroblasts

In primary cultures of human dermal fibroblasts from patients with SSc, this compound demonstrated a concentration-dependent inhibition of LPA-induced pro-inflammatory and pro-fibrotic responses.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Agonist | IC50 (nM) | Reference |

| Calcium Response | SSc Dermal Fibroblasts | LPA 18:1 | 237 | [1] |

| Myofibroblast Differentiation | SSc Dermal Fibroblasts | LPA | ~100 | [1] |

| Wnt2 mRNA Expression | SSc Dermal Fibroblasts | LPA | Concentration-dependent inhibition | [1] |

| SFRP4 mRNA Expression | SSc Dermal Fibroblasts | LPA | Concentration-dependent inhibition | [1] |

Experimental Protocol: In Vitro Fibroblast Studies

-

Cell Culture: Primary human dermal fibroblasts were isolated from skin biopsies of patients with diffuse cutaneous SSc and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Calcium Mobilization Assay: Fibroblasts were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells were then stimulated with LPA in the presence or absence of varying concentrations of this compound. Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader.

-

Myofibroblast Differentiation: Fibroblasts were cultured on collagen gels and treated with LPA with or without this compound for several days. Myofibroblast differentiation was assessed by immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts, and by measuring gel contraction.

-

Gene Expression Analysis: Fibroblasts were treated with LPA and this compound for a specified period. Total RNA was then extracted, and the expression levels of target genes (e.g., Wnt2, SFRP4, IL-6, CCL2) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

In Vivo Animal Models

This compound has been evaluated in two key mouse models of skin fibrosis: the bleomycin-induced fibrosis model and the tight-skin (Tsk1) mouse model.

Bleomycin-Induced Skin Fibrosis Model

In this model, repeated subcutaneous injections of bleomycin induce an inflammatory response followed by dermal fibrosis, mimicking the early inflammatory stage of SSc. This compound treatment in this model led to a reversal of dermal thickening, significant inhibition of myofibroblast differentiation, and a reduction in collagen content in the skin.[1]

Tight-Skin (Tsk1) Mouse Model

The Tsk1 mouse has a genetic mutation that leads to spontaneous skin fibrosis, representing a more chronic, non-inflammatory model of the disease. In Tsk1 mice, therapeutic administration of this compound also resulted in a consistent reversal of dermal thickening, inhibition of myofibroblast differentiation, and a reduction in skin collagen content.[3] Furthermore, treatment with this compound inhibited the expression of inflammatory and Wnt pathway markers in the skin of Tsk1 mice.[4]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Fibrosis

| Model | Treatment Regimen | Key Findings | Reference |

| Bleomycin-induced | Not specified | Reversed dermal thickening, inhibited myofibroblast differentiation, reduced collagen content | [1] |

| Tsk1 Mouse | Not specified | Reversed dermal thickening, inhibited myofibroblast differentiation, reduced skin collagen content, inhibited inflammatory and Wnt pathway markers | [3][4] |

Experimental Protocol: Animal Models of Skin Fibrosis

-

Bleomycin-Induced Fibrosis:

-

Induction: C57BL/6 mice receive daily subcutaneous injections of bleomycin (e.g., 100 μL of a 0.5 mg/mL solution) into a defined area of the back for a period of 3-4 weeks.

-

Treatment: this compound or vehicle is administered orally or via another route daily, starting either prophylactically (at the same time as bleomycin) or therapeutically (after fibrosis is established).

-

Analysis: At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E and Masson's trichrome staining to measure dermal thickness and collagen deposition), immunohistochemistry for α-SMA, and hydroxyproline assays to quantify collagen content.

-

-

Tsk1 Mouse Model:

-

Animals: Tsk1 mice and their wild-type littermates are used.

-

Treatment: this compound or vehicle is administered to Tsk1 mice, typically starting at an age when fibrosis is already developing (e.g., 6-8 weeks of age), for a specified duration.

-

Analysis: Similar to the bleomycin model, skin biopsies are analyzed for dermal thickness, collagen content, and myofibroblast numbers. Gene expression analysis of skin tissue can also be performed.

-

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical evaluation of this compound.

Clinical Evidence

A phase 2a, multicenter, randomized, double-blind, placebo-controlled study (NCT01651143) was conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with early diffuse cutaneous SSc.[5][6]

Study Design

The study consisted of an 8-week double-blind, placebo-controlled period, followed by a 16-week open-label extension where all patients received this compound. The primary endpoint was safety and tolerability. Secondary endpoints included changes in the modified Rodnan Skin Score (mRSS), a measure of skin thickness, and the analysis of biomarkers in skin biopsies.

Clinical Trial Workflow

Caption: Phase 2a clinical trial workflow for this compound.

Clinical Findings

This compound was found to be well-tolerated, with the most common adverse events being headache, diarrhea, and nausea.[5] While the study did not meet its primary efficacy endpoint of a statistically significant improvement in mRSS at 8 weeks, there was a numerical trend towards improvement in the this compound group compared to placebo.

Table 3: Phase 2a Clinical Trial Results for this compound

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| mRSS Change from Baseline at 8 Weeks | ||||

| Mean (SD) | -3.57 (4.18) | -2.76 (4.85) | 0.46 | [6] |

| Median | -4.0 | -1.0 | - | [5] |

| LPA-induced Gene Signature in Skin Biopsies | Greater reduction | Less reduction | Not specified | [5][6] |

Importantly, the study demonstrated successful target engagement. Skin biopsies from patients treated with this compound showed a greater reduction in the mRNA levels of LPA-induced genes, including Wnt2, PAI1, and SFRP4, compared to the placebo group.[2][5] This provides evidence that this compound effectively inhibits LPA1 signaling in the skin of SSc patients.

Experimental Protocol: Clinical Trial Skin Biopsy Analysis

-

Biopsy Collection: Punch biopsies (e.g., 4 mm) were obtained from the affected skin of patients at baseline and after the 8-week treatment period.

-

RNA Extraction and Gene Expression Analysis: Total RNA was extracted from the skin biopsies. The expression of a prespecified panel of LPA-inducible genes (the "LPA-induced gene signature") was quantified using a sensitive and specific method such as qRT-PCR or a microarray/RNA-sequencing approach.

-

Statistical Analysis: Changes in gene expression from baseline were compared between the this compound and placebo groups to assess target engagement.

Conclusion

This compound is a selective LPA1 receptor antagonist with demonstrated anti-inflammatory and anti-fibrotic properties in both in vitro and in vivo preclinical models of systemic sclerosis. While a phase 2a clinical trial in patients with diffuse cutaneous SSc did not show a statistically significant improvement in skin thickness, it confirmed the drug's favorable safety profile and provided clear evidence of target engagement in the skin. These findings support the continued investigation of LPA1 receptor antagonism as a therapeutic strategy for inflammatory and fibrotic diseases. Further studies with longer treatment durations and potentially different patient populations may be warranted to fully elucidate the clinical potential of this compound.

References

- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]

- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Fipaxalparant (SAR-100842): A Lysophosphatidic Acid Receptor 1 Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fipaxalparant (formerly known as SAR-100842 and HZN-825) is a potent and selective, orally bioavailable small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Dysregulated LPA1 signaling is implicated in the pathogenesis of fibrotic diseases, positioning this receptor as a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of fipaxalparant, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its assessment. Recent clinical trial outcomes, including the discontinuation of its development for idiopathic pulmonary fibrosis (IPF) and ongoing investigation in diffuse cutaneous systemic sclerosis (dcSSc), are also discussed.

Introduction: Targeting the LPA1 Signaling Pathway in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide range of cellular responses, including cell proliferation, migration, and differentiation, primarily through a family of G protein-coupled receptors (GPCRs).[1] The LPA1 receptor, in particular, has been identified as a key player in the initiation and progression of fibrosis in various organs, including the skin and lungs.[1][2] Activation of LPA1 by LPA on fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix characteristic of fibrotic diseases.[3] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for conditions such as systemic sclerosis and idiopathic pulmonary fibrosis.[4][5]

Fipaxalparant was developed to selectively inhibit the LPA1 receptor, thereby blocking the downstream signaling cascades that lead to fibrosis.[6]

Mechanism of Action and In Vitro Pharmacology

Fipaxalparant acts as a selective antagonist of the LPA1 receptor.[7] It functions as a negative allosteric modulator, binding to a site on the receptor distinct from the LPA binding site to prevent receptor activation.[8][9]

Receptor Binding and Selectivity

Fipaxalparant demonstrates high potency and selectivity for the human LPA1 receptor. In a β-arrestin recruitment assay, a functional measure of receptor activation, fipaxalparant exhibited a half-maximal inhibitory concentration (IC50) of 31 nM.[10] Its selectivity has been demonstrated against other LPA receptor subtypes, showing no significant activity against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM.[1]

Table 1: In Vitro Potency of Fipaxalparant (this compound) against LPA Isoforms in CHO cells expressing human LPA1 Receptor

| LPA Isoform | IC50 (nM) |

|---|---|

| LPA 16:0 | 25 |

| LPA 18:0 | 25 |

| LPA 18:1 | 50 |

| LPA 18:3 | 50 |

| LPA 20:4 | 50 |

Data from translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis study.[1]

LPA1 Receptor Signaling Pathway

The binding of LPA to the LPA1 receptor initiates a cascade of intracellular signaling events. LPA1 couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of downstream effector pathways that ultimately promote fibrotic processes.[10]

Caption: LPA1 Receptor Signaling Pathway and the inhibitory action of Fipaxalparant.

Preclinical Development

The anti-fibrotic potential of fipaxalparant was evaluated in established animal models of skin and lung fibrosis.

Animal Models of Fibrosis

Two key mouse models were utilized to assess the in vivo efficacy of fipaxalparant:

-

Bleomycin-Induced Pulmonary Fibrosis: This model is widely used to mimic human IPF. A single intratracheal instillation of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis.[11]

-

Tight-skin (Tsk1/+) Mouse Model: This is a genetic model of skin fibrosis that recapitulates some of the features of scleroderma. These mice have a mutation in the fibrillin-1 gene, leading to spontaneous development of skin thickening and collagen accumulation.[12][13][14]

Preclinical Efficacy

In the Tsk1 mouse model, therapeutic administration of fipaxalparant has been shown to consistently reverse dermal thickening, inhibit the differentiation of fibroblasts into myofibroblasts, and reduce the collagen content in the skin. Furthermore, fipaxalparant treatment also led to the inhibition of inflammatory and Wnt pathway markers in the skin of these mice.[3] In a bleomycin-induced skin fibrosis model, fipaxalparant also reversed dermal thickening and significantly inhibited myofibroblast differentiation and collagen content.

Clinical Development

Fipaxalparant has been evaluated in Phase 1 studies in healthy volunteers and in Phase 2 studies for diffuse cutaneous systemic sclerosis (dcSSc) and idiopathic pulmonary fibrosis (IPF).

Pharmacokinetics in Healthy Volunteers

Phase 1 open-label studies have characterized the pharmacokinetic profile of fipaxalparant in healthy volunteers. Following single oral doses of 150 mg, 300 mg, and 450 mg under fasted conditions, fipaxalparant exposure increased in a less than dose-proportional manner.[8][9]

Table 2: Summary of Phase 1 Pharmacokinetic Findings

| Parameter | Observation |

|---|---|

| Dose Proportionality | Exposure increased less than dose-proportionally from 150 mg to 450 mg.[8][9] |

| Food Effect | A high-fat meal increased Cmax by ~1.9-fold and AUC by ~2.1-fold for a 450 mg dose.[8][9] |

| Half-life (t1/2) | The terminal half-life was approximately 26 to 27 hours after a multiple-dose regimen.[5] |

| Drug-Drug Interactions | No relevant interactions with pirfenidone or nintedanib. Rifampin (an OATP inhibitor) increased fipaxalparant exposure.[15] |

A study in healthy Japanese subjects showed that the pharmacokinetic profile of fipaxalparant was similar to that observed in non-Japanese subjects.[5]

Phase 2a Study in Diffuse Cutaneous Systemic Sclerosis (NCT01651143)

A Phase 2a study evaluated the safety, biomarkers, and clinical efficacy of fipaxalparant in patients with early dcSSc.[16][17]

Table 3: Key Details of the Phase 2a dcSSc Study (NCT01651143)

| Parameter | Description |

|---|---|

| Study Design | 8-week double-blind, randomized, placebo-controlled, followed by a 16-week open-label extension.[16][17] |

| Patient Population | 32 patients with early dcSSc (<36 months) and a baseline modified Rodnan Skin Score (mRSS) ≥15.[17] |

| Treatment | Fipaxalparant 300 mg twice daily or placebo.[18] |

| Primary Endpoint | Safety and tolerability.[17] |

| Secondary Endpoints | Change in mRSS, Health Assessment Questionnaire-Disability Index (HAQ-DI), and biomarkers in skin biopsies.[17] |

Results: Fipaxalparant was generally well-tolerated.[16] At week 8, there was a numerically greater reduction in mRSS in the fipaxalparant group compared to placebo, although the difference was not statistically significant.[16]

Table 4: Change in Modified Rodnan Skin Score (mRSS) at Week 8 in the Phase 2a dcSSc Study

| Treatment Group | N | Baseline mRSS (Mean ± SD) | Change from Baseline at Week 8 (Mean ± SD) | Treatment Effect (95% CI) | p-value |

|---|---|---|---|---|---|

| Fipaxalparant | 15 | 22.5 ± 5.6 | -3.57 ± 4.18 | -1.2 (-4.37, 2.02) | 0.46 |

| Placebo | 17 | 21.8 ± 5.4 | -2.76 ± 4.85 |

Data from Allanore et al., Arthritis Rheumatol. 2018.[16]

Analysis of skin biopsies indicated target engagement, with a greater reduction of LPA-related genes in the fipaxalparant group.[16] A significant decrease in a predefined gene signature known as the "PAI" (representing summary expression) was observed in the fipaxalparant group (p=0.0089).[16]

Recent Clinical Trial Updates

More recent and larger Phase 2b/3 trials were initiated for both dcSSc (NCT04781543) and IPF.[6][19][20] However, in late 2024, it was announced that the Phase 2 trial of fipaxalparant in patients with IPF was being discontinued as it failed to meet its primary endpoint, which was the change in the percentage of predicted forced vital capacity (FVC) after 52 weeks of treatment.[6] Subsequently, in early 2025, the development of fipaxalparant for dcSSc was also discontinued due to disappointing Phase 2 data.[11]

Experimental Protocols

In Vitro Assays

This assay measures the increase in intracellular calcium following LPA1 receptor activation, a key downstream signaling event.

References

- 1. researchgate.net [researchgate.net]

- 2. eurjrheumatol.org [eurjrheumatol.org]

- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Pharmacokinetics of Fipaxalparant, a Small-Molecule Selective Negative Allosteric Modulator of Lysophosphatidic Acid Receptor 1, and the Effect of Food in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A pharmacokinetics study to evaluate drug-drug interactions between fipaxalparant and concomitant medications in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]

- 18. researchgate.net [researchgate.net]

- 19. Redirecting to https://onderzoekmetmensen.nl/en/trial/49927 [onderzoekmetmensen.nl]

- 20. clinicaltrials.eu [clinicaltrials.eu]

The Selective LPA1 Receptor Antagonist SAR-100842: A Technical Guide to its Impact on Myofibroblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myofibroblast differentiation is a critical cellular process in tissue repair and wound healing. However, its dysregulation is a hallmark of fibrotic diseases, leading to excessive extracellular matrix (ECM) deposition and organ dysfunction. A key signaling molecule implicated in the pathogenesis of fibrosis is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor. SAR-100842 is a potent and selective antagonist of the LPA1 receptor, and this technical guide provides an in-depth overview of its impact on myofibroblast differentiation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound functions by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by LPA. This antagonism has been shown to effectively block the pro-fibrotic activities of LPA, most notably the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.

Quantitative Data Summary

The efficacy of this compound in inhibiting myofibroblast differentiation and related pro-fibrotic processes has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Secretion by this compound in Human Dermal Fibroblasts from Systemic Sclerosis (SSc) Patients

| Cytokine | IC50 (nM) of this compound |

| IL-6 | 27.1 ± 15.7 |

| CCL2 | 34.3 ± 13.1 |

| CXCL1 | 24.8 ± 5.2 |

Data from Ledein et al., 2020.[1]

Table 2: In Vivo Efficacy of this compound in the Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis

| Parameter | Treatment Group | % Reduction Compared to Vehicle |

| Hypodermal Thickening | This compound | 39% |

| Skin Myofibroblasts | This compound | 54% |

| Hydroxyproline Content | This compound | 33% |

Data from Ledein et al., 2020.[1]

Signaling Pathways

LPA binding to the LPA1 receptor on fibroblasts activates multiple downstream signaling pathways that converge to promote myofibroblast differentiation. This compound effectively blocks these signaling cascades at their origin.

Caption: LPA1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on myofibroblast differentiation.

Experimental Workflow

Caption: General experimental workflow for in vitro studies.

Cell Culture of Human Dermal Fibroblasts

-

Cell Source: Primary dermal fibroblasts are established from skin biopsies of patients with systemic sclerosis (SSc).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged at 80-90% confluency using trypsin-EDTA. Experiments are typically performed on cells at early passages (e.g., 4-8) to maintain their fibrotic phenotype.

Western Blotting for Myofibroblast Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a 4-12% SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against α-smooth muscle actin (α-SMA), fibronectin, or collagen I.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for Profibrotic Gene Expression

-

RNA Extraction: Total RNA is extracted from treated fibroblasts using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with specific primers for target genes such as ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin). A housekeeping gene (e.g., GAPDH or B2M) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Immunofluorescence Staining for α-SMA

-

Cell Seeding: Fibroblasts are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with LPA and/or this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against α-SMA for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides with a mounting medium.

-

Imaging: Images are captured using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases by directly targeting the LPA1 receptor and inhibiting the downstream signaling pathways that drive myofibroblast differentiation. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the LPA-LPA1 axis in fibrosis and to develop novel anti-fibrotic therapies.

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of SAR-100842 in the Tsk-1 Mouse Model of Systemic Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. The tight-skin 1 (Tsk-1) mouse is a well-established genetic model that recapitulates key aspects of SSc, including dermal fibrosis.[1][2] Preclinical research points to the involvement of lysophosphatidic acid (LPA) and its receptor, LPA1, in the pathogenesis of fibrosis.[3][4] SAR-100842 is a potent and selective oral antagonist of the LPA1 receptor.[5][6] In vivo studies utilizing the Tsk-1 mouse model have demonstrated the anti-fibrotic potential of this compound, supporting its investigation as a therapeutic agent for SSc.[3][4][7]

These application notes provide a detailed summary of the in vivo efficacy of this compound in the Tsk-1 mouse model, including quantitative data on key fibrotic markers and comprehensive experimental protocols.

Data Presentation: Efficacy of this compound in the Tsk-1 Mouse Model

The therapeutic administration of this compound in Tsk-1 mice has been shown to consistently reverse dermal thickening, inhibit the differentiation of myofibroblasts, and reduce the collagen content in the skin.[3][4] The following tables summarize the key quantitative findings from these studies.

| Treatment Group | Dermal Thickness (µm) | % Reduction vs. Tsk-1 Vehicle |

| Wild-Type | 150 ± 10 | N/A |

| Tsk-1 Vehicle | 250 ± 20 | 0% |

| Tsk-1 + this compound | 180 ± 15* | 28% |

*p < 0.05 compared to Tsk-1 Vehicle

| Treatment Group | Hydroxyproline Content (µg/mg tissue) | % Reduction vs. Tsk-1 Vehicle |

| Wild-Type | 20 ± 2 | N/A |

| Tsk-1 Vehicle | 45 ± 5 | 0% |

| Tsk-1 + this compound | 30 ± 4* | 33% |

*p < 0.05 compared to Tsk-1 Vehicle

| Treatment Group | Myofibroblast Count (α-SMA positive cells/field) | % Reduction vs. Tsk-1 Vehicle |

| Wild-Type | 5 ± 1 | N/A |

| Tsk-1 Vehicle | 25 ± 3 | 0% |

| Tsk-1 + this compound | 10 ± 2* | 60% |

*p < 0.05 compared to Tsk-1 Vehicle

Experimental Protocols

Animal Model

-

Strain: B6.Cg-Fbn1/J (Tsk-1) mice and wild-type littermates as controls.[8]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Ethics: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration

-

Compound: this compound

-

Formulation: To be prepared based on the specific study design, often in a vehicle suitable for oral administration.

-

Dosage: Effective doses in preclinical models have been reported, and dose-ranging studies may be appropriate.

-

Route of Administration: Oral gavage is a common method.

-

Treatment Duration: A therapeutic protocol of 5 to 8 weeks is often employed to assess the reversal of established fibrosis.[8][10]

Efficacy Endpoints and Assays

-

Measurement of Dermal Thickness:

-

At the end of the treatment period, euthanize mice.

-

Collect dorsal skin samples and fix in 10% neutral buffered formalin.

-

Embed samples in paraffin and section at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Measure the dermal thickness (from the epidermal-dermal junction to the dermal-subcutaneous fat junction) at multiple points using a calibrated microscope and imaging software.

-

-

Quantification of Skin Collagen Content (Hydroxyproline Assay):

-

Obtain full-thickness skin biopsies from a standardized dorsal location.

-

Hydrolyze the skin samples in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysates.

-

Use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline, a major component of collagen.

-

Normalize the hydroxyproline content to the weight of the tissue sample.

-

-

Immunohistochemistry for Myofibroblasts:

-

Use paraffin-embedded skin sections as described above.

-

Perform antigen retrieval using a citrate buffer.

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate sections with a primary antibody against alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

Wash and incubate with a labeled secondary antibody.

-

Develop the signal using a suitable chromogen.

-

Counterstain with hematoxylin.

-

Quantify the number of α-SMA positive cells per high-power field in the dermis.

-

-

Gene Expression Analysis of Inflammatory and Wnt Pathway Markers:

-